N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-13-9-14(2)11-16(10-13)19(25)22-7-8-26-20-23-12-18(24-20)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYELVGWIFGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and finally the attachment of the benzamide moiety. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Benzamide Attachment: The final step involves coupling the thioether-linked imidazole with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
The biological activity of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide is primarily attributed to its interactions with various biological targets. Key areas of investigation include:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.
- Antifungal Activity : Shows potential in inhibiting fungal growth.
- Anticancer Activity : Demonstrates cytotoxic effects on various cancer cell lines.
Scientific Research Applications
This compound has been explored for various applications across different fields:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for potential therapeutic effects, particularly as an anticancer agent. |
| Biological Research | Used to study enzyme inhibition and receptor interactions. |
| Pharmaceutical Development | Explored as a lead compound for the development of new drugs targeting specific diseases. |
| Material Science | Utilized in developing advanced materials with unique electronic or optical properties. |
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value of 15 µM, indicating effective inhibition of cell growth .
- Another study reported moderate inhibitory effects on liver cancer cell lines (SK-Hep-1), with an IC50 value of 20 µM .
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
Mechanism of Action
The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound shares structural homology with several benzamide-imidazole hybrids, differing primarily in substituent patterns and linker chemistry. Key comparisons include:
*Calculated based on formula.
- Substituent Impact :
- The 4-chlorophenyl group in the target compound likely improves metabolic stability and target affinity compared to unsubstituted phenyl analogs (e.g., compound 8a in ).
- The thioethyl linker offers flexibility and sulfur-mediated interactions, contrasting with the rigid thiomethyl or thiadiazole linkers in other derivatives .
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from related molecules:
- Enzyme Inhibition : Imidazole-thioether derivatives (e.g., ) often exhibit histone deacetylase (HDAC) or kinase inhibitory activity, implying similar targets for the chlorophenyl variant.
- Solubility : The absence of ionizable groups (e.g., carboxylic acid in compound 8b ) may reduce aqueous solubility, necessitating formulation optimization.
Key Research Findings and Implications
- Structural Optimization : The chlorophenyl and dimethyl groups balance lipophilicity and steric effects, making the compound a candidate for antitumor or anti-inflammatory screening .
- Synthetic Scalability : Thioether linkages, as in the target compound, are more stable than disulfide bonds in biological systems, favoring in vivo applications .
- Unresolved Challenges: Limited data on metabolic stability and toxicity profiles necessitate further preclinical studies.
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide is a synthetic compound characterized by its unique structural features, including an imidazole ring, a thioether group, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction is crucial for its anticancer properties as it may disrupt cellular proliferation pathways.
- Receptor Binding : The compound is known to bind with high affinity to various biological receptors, which can modulate signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Activity : The presence of the thioether group enhances the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. |
| Antimicrobial | Demonstrates significant inhibitory effects against both gram-positive and gram-negative bacteria. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways critical for tumor growth and survival. |
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism was attributed to membrane disruption and interference with bacterial metabolic processes .
- Enzyme Interaction Studies : Investigations into its interaction with nicotinamide adenine dinucleotide kinase (NADK) showed that the compound effectively inhibited NADK activity, leading to decreased levels of NADPH and subsequent destabilization of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Q & A
Q. What are the common synthetic routes for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide?
The synthesis typically involves three key steps:
- Imidazole ring formation : Condensation of a 4-chlorophenyl-substituted aldehyde with an amine and thiol under acidic or basic conditions to generate the 5-(4-chlorophenyl)-1H-imidazole core .
- Thioether linkage : Reaction of the imidazole-2-thiol intermediate with a bromoethyl or chloroethyl reagent to introduce the thioethyl group.
- Benzamide coupling : Amidation of the resulting thioethyl intermediate with 3,5-dimethylbenzoyl chloride using a base (e.g., triethylamine) in a solvent like dichloromethane . Optimization may require adjusting reaction temperatures (e.g., 60–90°C for imidazole formation) and purification via column chromatography .
Q. How is the structural characterization of this compound performed?
Key analytical methods include:
- X-ray crystallography : Resolves the 3D arrangement of the imidazole-thioethyl-benzamide scaffold, confirming dihedral angles between aromatic rings (e.g., 4.4° between imidazole and fused pyridine systems in analogs) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 440.08 for C₂₁H₂₁ClN₂OS) .
Q. What biological targets or mechanisms of action are hypothesized for this compound?
Based on structural analogs:
- Enzyme inhibition : The imidazole ring may chelate metal ions (e.g., in cytochrome P450 enzymes) or interact with catalytic residues in kinases or proteases .
- Receptor modulation : The 4-chlorophenyl and benzamide groups suggest affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors (e.g., estrogen receptor analogs) .
- Anti-parasitic activity : Thienopyridine-imidazole hybrids exhibit anti-leishmanial effects by targeting parasitic enzymes like trypanothione reductase .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Methodological strategies include:
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance imidazole-aryl bond formation .
- Solvent optimization : Replace dichloromethane with dimethylformamide (DMF) to improve solubility of intermediates .
- Reaction monitoring : Employ TLC or HPLC to track byproduct formation (e.g., disulfide byproducts during thioether synthesis) and adjust stoichiometry .
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives/negatives .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify pharmacophore requirements .
- Cellular vs. enzymatic assays : Validate target engagement using orthogonal methods (e.g., thermal shift assays for protein binding) .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
Follow frameworks like Project INCHEMBIOL :
- Abiotic studies : Measure hydrolysis rates at varying pH (e.g., t₁/₂ in aqueous buffers) and photodegradation under UV light .
- Biotic studies : Use soil microcosms to track microbial degradation via LC-MS/MS, identifying metabolites like dechlorinated imidazole derivatives .
- Ecotoxicity assays : Evaluate effects on Daphnia magna (EC₅₀) and soil nematodes to model ecosystem risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
